9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-
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Overview
Description
2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tribromomethyl group and a sulfonyl group attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione followed by sulfonylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The sulfonylation step may involve the use of sulfonyl chloride or a similar reagent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity 2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione .
Chemical Reactions Analysis
Types of Reactions
2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized anthracene derivatives.
Substitution: The tribromomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives with varying degrees of hydrogenation .
Scientific Research Applications
2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe in bioimaging.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
9,10-Dibromoanthracene: Similar in structure but lacks the sulfonyl group.
Anthraquinone: Shares the anthracene core but differs in functional groups.
9,10-Diphenylanthracene: Contains phenyl groups instead of bromine and sulfonyl groups
Uniqueness
2-((Tribromomethyl)sulfonyl)anthracene-9,10-dione is unique due to the presence of both tribromomethyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
568565-87-7 |
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Molecular Formula |
C15H7Br3O4S |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
2-(tribromomethylsulfonyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H7Br3O4S/c16-15(17,18)23(21,22)8-5-6-11-12(7-8)14(20)10-4-2-1-3-9(10)13(11)19/h1-7H |
InChI Key |
SJQIFKNAORHMCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
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